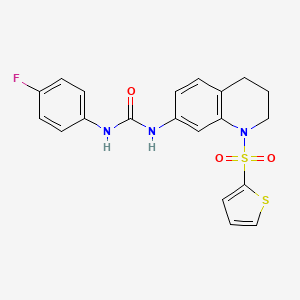
1-(4-Fluorophenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Fluorophenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS Number: 898413-76-8) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN2O3S2, with a molecular weight of 430.5 g/mol. The structure features a fluorophenyl group and a thiophenesulfonyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenesulfonyl group can form hydrogen bonds with polar residues. These interactions modulate the activity of various enzymes and receptors, potentially leading to therapeutic effects.
Pharmacological Effects
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant effects on autoimmune diseases through modulation of Th17 cells and the retinoic acid receptor-related orphan receptor γt (RORγt). For instance, a closely related compound demonstrated promising bioavailability and efficacy in treating psoriasis in murine models at lower doses compared to established treatments .
Data Tables
The following table summarizes key findings related to the biological activity of the compound:
| Study | Target | Effect | Bioavailability | Model |
|---|---|---|---|---|
| Study 1 | RORγt | Inverse agonist activity | 48.1% (mice) | Psoriasis model |
| Study 2 | Th17 cells | Modulation of immune response | Not specified | Rheumatoid arthritis model |
| Study 3 | Various enzymes | Enzyme inhibition | Not specified | In vitro studies |
Case Studies
- Treatment of Autoimmune Diseases : A study highlighted the efficacy of tetrahydroquinoline derivatives in reducing symptoms associated with autoimmune diseases by inhibiting RORγt. The compound showed improved bioavailability compared to previous candidates, suggesting its potential as a therapeutic agent .
- In Vitro Enzyme Studies : Research conducted on similar compounds indicated that they effectively inhibited specific enzymes involved in inflammatory pathways, showcasing low cytotoxicity while maintaining potent biological effects .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c21-15-6-9-16(10-7-15)22-20(25)23-17-8-5-14-3-1-11-24(18(14)13-17)29(26,27)19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUVLEPWOHUKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













